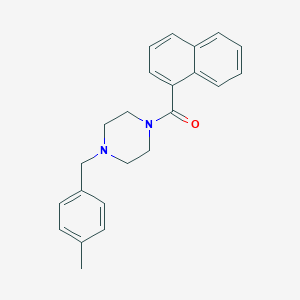![molecular formula C22H28N2O5 B249118 [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)
[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the class of N-benzyl-substituted phenethylamines. It is a potent hallucinogenic compound that has gained popularity in the recreational drug market due to its psychedelic effects. However,
Mécanisme D'action
The mechanism of action of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is primarily mediated through its interaction with the 5-HT2A receptor. It binds to the receptor and activates the G-protein signaling pathway, leading to the activation of downstream signaling cascades. This results in the modulation of neurotransmitter release and the induction of hallucinogenic effects. The exact molecular mechanisms underlying the hallucinogenic effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone are not fully understood and require further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone are mainly attributed to its potent agonism of the 5-HT2A receptor. It has been shown to induce a wide range of effects, including altered perception, mood, and cognition. It also has the potential to induce anxiety, paranoia, and other adverse effects. The precise dose-response relationship and the long-term effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone on the brain and body are still not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for precise and controlled experiments that can provide valuable insights into the molecular mechanisms underlying hallucinogenic effects. However, one of the main limitations is the potential for adverse effects and toxicity, which can complicate the interpretation of results. Additionally, the legal and ethical considerations surrounding the use of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone in lab experiments need to be carefully considered.
Orientations Futures
There are several future directions for research on [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone. One area of interest is the development of new drugs that target the 5-HT2A receptor for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the hallucinogenic effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone and other phenethylamine derivatives. Additionally, more studies are needed to determine the long-term effects of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone on the brain and body, as well as its potential for abuse and addiction. Finally, the legal and ethical considerations surrounding the use of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone in research need to be carefully considered and addressed.
Méthodes De Synthèse
The synthesis of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone involves the reaction between 2,5-dimethoxybenzaldehyde and 3,5-dimethoxyphenethylamine to form the intermediate 2,5-dimethoxybenzyl-3,5-dimethoxyphenethylamine. This intermediate is then reacted with methyl ethyl ketone to yield the final product, [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone. The synthesis method of [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been studied for its potential therapeutic applications in various fields, including psychiatry, neuroscience, and pharmacology. One of the main areas of research is its use as a tool to study the serotonin 2A receptor (5-HT2A), which is a key target for many hallucinogenic compounds. [4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is a potent agonist of the 5-HT2A receptor, and its binding affinity and selectivity have been extensively characterized in vitro and in vivo. This makes it an ideal candidate for studying the structure-activity relationship of the 5-HT2A receptor and developing new drugs that target this receptor.
Propriétés
Nom du produit |
[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone |
|---|---|
Formule moléculaire |
C22H28N2O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-5-6-21(29-4)17(13-18)15-23-7-9-24(10-8-23)22(25)16-11-19(27-2)14-20(12-16)28-3/h5-6,11-14H,7-10,15H2,1-4H3 |
Clé InChI |
FTBKIQURDHKWSS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)



![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)